2-N-Fmoc-propane-1,2-diamine HCl
Description
Significance of Vicinal Diamine Scaffolds in Organic Synthesis
The vicinal diamine, or 1,2-diamine, motif is a structural backbone that is prevalent in a wide array of biologically active compounds, including natural products, pharmaceuticals, and chiral ligands. nih.gov This structural unit is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in approved drugs such as Promethazine and Sunitinib. nih.gov The presence of two adjacent amino groups provides a unique platform for constructing complex molecular architectures and for chelating metal ions, making them indispensable in the development of catalysts for asymmetric synthesis. researchgate.netnih.govsigmaaldrich.com
The development of synthetic methods to construct vicinal diamines is an active and important area of research in organic chemistry. nih.gov Conceptually, the most direct approach is the introduction of two nitrogen atoms across a carbon-carbon double bond. nih.gov Numerous strategies have been developed to achieve this, including the catalytic aminolysis of meso-aziridines and the hydroamidation of alkenyl amides, which allow for the creation of enantioenriched diamines. rsc.orgua.es The versatility of the vicinal diamine functionality makes it a crucial building block for chemists aiming to synthesize molecules with specific biological or catalytic properties. researchgate.net
Overview of Fmoc-Protected Amines as Orthogonal Building Blocks
In the synthesis of complex molecules like peptides and proteins, it is essential to temporarily mask reactive functional groups to prevent unwanted side reactions. researchgate.netaltabioscience.com The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for amines, particularly in solid-phase peptide synthesis (SPPS). altabioscience.comnumberanalytics.com Introduced in the 1970s by Louis Carpino and Grace Han, the Fmoc group offered a significant advantage over the then-dominant tert-butyloxycarbonyl (Boc) group because it could be removed under mild basic conditions (typically with piperidine), whereas Boc protection requires strong acids. numberanalytics.compeptide.com
This difference in cleavage conditions is the basis of "orthogonality." An orthogonal protecting group strategy allows for the selective deprotection of one type of protecting group in the presence of others. sigmaaldrich.compeptide.com The Fmoc/tBu strategy, for example, allows the base-labile Fmoc group on the N-terminus of a growing peptide chain to be removed without affecting the acid-labile tert-butyl (tBu) based protecting groups on amino acid side chains. peptide.comnih.gov This orthogonality is crucial for synthesizing modified peptides, such as cyclic or branched peptides, where side-chain amines need to be selectively deprotected for further functionalization. sigmaaldrich.com The Fmoc group's stability to acid and its clean, easily monitored cleavage have made it a cornerstone of modern peptide synthesis. altabioscience.comnih.gov
Stereochemical Considerations and Importance of Chiral Propane-1,2-Diamine Derivatives
Propane-1,2-diamine is the simplest chiral diamine, existing as two non-superimposable mirror images, or enantiomers: (R)-propane-1,2-diamine and (S)-propane-1,2-diamine. wikipedia.org The spatial arrangement, or stereochemistry, of these molecules is critical, as it often dictates their biological activity and their effectiveness as ligands in asymmetric catalysis. sigmaaldrich.comchemrxiv.org The use of enantiomerically pure vicinal diamines is a cornerstone of asymmetric synthesis, a field focused on selectively producing one enantiomer of a chiral product. nih.govrsc.org
Chiral propane-1,2-diamine derivatives are used to create chiral catalysts that can induce high levels of enantioselectivity in a wide range of chemical transformations. sigmaaldrich.comchemrxiv.org For example, they form the basis of Salpn ligands, which are used in various catalytic processes. wikipedia.org The synthesis of optically active, polyfunctionalized diamines is a key objective, often pursued through sequential catalytic processes like palladium-catalyzed allylic amination followed by rhodium-catalyzed C-H insertion. nih.gov The ability to access specific stereoisomers of propane-1,2-diamine and its derivatives is therefore essential for creating molecules with precise three-dimensional structures for applications in pharmaceuticals and materials science. ontosight.ai
The following interactive table summarizes the properties of the two enantiomers of 2-N-Fmoc-propane-1,2-diamine HCl.
Table 1: Properties of this compound Enantiomers
| Property | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| IUPAC Name | (9H-fluoren-9-yl)methyl (S)-(1-aminopropan-2-yl)carbamate hydrochloride achemblock.com | (9H-fluoren-9-yl)methyl (R)-(1-aminopropan-2-yl)carbamate hydrochloride |
| CAS Number | 1172596-47-2 achemblock.com | 333743-52-5 chemsrc.com |
| Molecular Formula | C18H21ClN2O2 achemblock.com | C18H21ClN2O2 |
| Molecular Weight | 332.83 g/mol achemblock.com | 332.83 g/mol |
| Purity | ≥95% achemblock.com | N/A |
| MDL Number | MFCD32263186 achemblock.com | N/A |
Historical Development and Contemporary Relevance of this compound
The development of this compound is a direct result of the convergence of several key advances in organic synthesis. The historical groundwork was laid by the development of solid-phase peptide synthesis (SPPS) by R.B. Merrifield in the 1960s, which revolutionized the way peptides were made. researchgate.netpeptide.com This was followed by the introduction of the Fmoc protecting group in the 1970s, which provided a milder, orthogonal alternative to the existing Boc-based methods. peptide.com The integration of Fmoc chemistry into SPPS is considered a major landmark in the history of peptide synthesis. researchgate.net
The contemporary relevance of this compound lies in its utility as a bifunctional building block. It provides a primary amine that can be used for further elongation or attachment to a solid support, while the other amine is protected by the Fmoc group. This Fmoc group can be selectively removed at a later stage to allow for side-chain modification, cyclization, or the synthesis of branched structures. The chiral propane (B168953) backbone introduces a specific stereocenter, making it a valuable tool for constructing peptidomimetics, chiral ligands, and other complex, stereochemically defined molecules. The hydrochloride salt form enhances the compound's stability and handling characteristics. This building block is particularly useful in the synthesis of peptide nucleic acid (PNA) monomers and other highly functionalized molecules where precise control over reactivity and stereochemistry is paramount. acs.orgnih.gov
The following table lists the chemical compounds mentioned in this article.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C18H21ClN2O2 |
|---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-(1-aminopropan-2-yl)carbamate;hydrochloride |
InChI |
InChI=1S/C18H20N2O2.ClH/c1-12(10-19)20-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17;/h2-9,12,17H,10-11,19H2,1H3,(H,20,21);1H |
InChI Key |
LWOFWULBDZBXDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 N Fmoc Propane 1,2 Diamine Hcl and Its Stereoisomers
Conventional Synthetic Routes to 2-N-Fmoc-propane-1,2-diamine HCl
Conventional routes to this compound focus on a systematic, step-wise approach. This typically begins with the synthesis or acquisition of the propane-1,2-diamine precursor, followed by the selective protection of one of the amino groups with the fluorenylmethyloxycarbonyl (Fmoc) group, and finally, the formation of the hydrochloride salt.
Precursor Synthesis and Derivatization Approaches
The primary precursor for the target compound is propane-1,2-diamine. Industrially, this diamine is synthesized through the ammonolysis of 1,2-dichloropropane. wikipedia.org This method utilizes readily available and inexpensive ammonia (B1221849) to convert chloro-organic compounds into useful amines. wikipedia.org
Derivatization of the precursor is a key step to facilitate the selective introduction of the Fmoc protecting group. One common strategy involves the initial protection of one of the amino groups with a temporary protecting group, such as a t-butyloxycarbonyl (Boc) group. This mono-Boc protected diamine can then be reacted with an Fmoc-donating reagent, followed by the selective removal of the Boc group under acidic conditions to yield the mono-Fmoc protected diamine. nih.gov
Fmoc Protection Strategies for Propane-1,2-Diamine
The selective protection of one of the two amino groups in propane-1,2-diamine is a crucial step. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for amines due to its stability in acidic conditions and its facile removal with a weak base, such as piperidine (B6355638). wikipedia.org
Several reagents can be used to introduce the Fmoc group, including 9-fluorenylmethyl chloroformate (Fmoc-Cl) and 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.orgtotal-synthesis.com Fmoc-OSu is often preferred due to its increased stability. total-synthesis.com The reaction is typically carried out in a suitable solvent system, such as a mixture of tetrahydrofuran (B95107) and aqueous sodium bicarbonate, and the pH is adjusted to ensure the desired reactivity. total-synthesis.com
Alternative, greener methods for Fmoc protection have also been developed, utilizing ultrasound irradiation or carrying out the reaction in aqueous media to minimize the use of organic solvents. scielo.brrsc.org
Table 1: Common Reagents for Fmoc Protection
| Reagent | Abbreviation | Common Conditions | Reference |
|---|---|---|---|
| 9-fluorenylmethyl chloroformate | Fmoc-Cl | Schotten-Baumann conditions (e.g., NaHCO₃/dioxane/H₂O) | total-synthesis.com |
| 9-fluorenylmethylsuccinimidyl carbonate | Fmoc-OSu | THF/saturated aqueous NaHCO₃ | total-synthesis.com |
| (9-Fluorenylmethoxycarbonyloxy)benzotriazole | Fmoc-OBt | - | scielo.br |
Salt Formation Procedures for the Hydrochloride Form
The final step in the conventional synthesis is the formation of the hydrochloride salt. This is typically achieved by treating the free amine form of 2-N-Fmoc-propane-1,2-diamine with hydrochloric acid. A common method involves dissolving the amine in a dry organic solvent, such as ethanol (B145695) or dioxane, and then introducing a solution of HCl in the same solvent or bubbling dry HCl gas through the solution. researchgate.net The hydrochloride salt then precipitates out of the solution and can be collected by filtration. researchgate.net
This salt formation is important for several reasons. It can improve the stability and handling of the compound, and in the context of peptide synthesis, the hydrochloride salt form is often required for subsequent coupling reactions. google.com In some cases, the free base of the Fmoc-protected diamine can be converted to the HCl salt for long-term storage. nih.gov
Asymmetric Synthesis of Chiral 2-N-Fmoc-propane-1,2-diamine Enantiomers
The synthesis of enantiomerically pure forms of 2-N-Fmoc-propane-1,2-diamine is essential for their use as chiral building blocks in asymmetric synthesis. This can be achieved through two primary strategies: the resolution of a racemic mixture or the direct asymmetric synthesis of the chiral diamine.
Chiral Resolution Techniques for Propane-1,2-Diamine Derivatives
Chiral resolution is a widely used method for separating a racemic mixture into its individual enantiomers. wikipedia.org This process involves reacting the racemic diamine with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org
For propane-1,2-diamine, common chiral resolving agents include tartaric acid and its derivatives. wikipedia.org For example, the racemic diamine can be treated with (+)-tartaric acid to form diastereomeric ammonium (B1175870) salts. wikipedia.org After separation of the less soluble diastereomer, the pure enantiomer of the diamine can be regenerated by treatment with a base, such as sodium hydroxide. wikipedia.org Other resolving agents that have been used for diamines include mandelic acid and N-p-toluenesulfonylaspartic acid. wikipedia.orgresearchgate.net
Table 2: Examples of Chiral Resolving Agents for Amines
| Resolving Agent | Type of Amine | Principle | Reference |
|---|---|---|---|
| Tartaric acid | Racemic bases | Forms diastereomeric salts | libretexts.org |
| Camphorsulfonic acid | Chiral amines | Forms diastereomeric salts | pharmtech.com |
| Mandelic acid | Racemic bases | Forms diastereomeric salts | libretexts.org |
| 1-Phenylethylamine | Chiral acids | Forms diastereomeric salts | wikipedia.org |
Catalytic Asymmetric Approaches to 1,2-Diamine Formation
Catalytic asymmetric synthesis offers a more direct and often more efficient route to enantiomerically enriched 1,2-diamines. bohrium.comcsic.esrsc.org These methods involve the use of a chiral catalyst to control the stereochemical outcome of the reaction that forms the diamine backbone.
Several catalytic strategies have been developed for the asymmetric synthesis of 1,2-diamines, including:
Ring-opening of aziridines: The catalytic aminolysis of meso-aziridines with an amine nucleophile using a chiral catalyst can produce chiral 1,2-diamines. rsc.org
Hydroamination of allylic amines: The asymmetric intermolecular hydroamination of allylic amines with hydroxylamines, catalyzed by chiral aldehydes or metal complexes, can yield 1,2-diamine derivatives. rsc.org
Reductive coupling of imines: Copper-catalyzed reductive couplings of azadienes with aldimines or ketimines can produce anti-1,2-diamines with high diastereoselectivity and enantioselectivity. nih.gov Similarly, iridium-catalyzed asymmetric umpolung allylation of imines can lead to homoallylic 1,2-diamines. acs.org
Diamination of olefins: The direct catalytic asymmetric diamination of C=C double bonds is another important strategy for accessing enantioenriched 1,2-diamines. rsc.org
These catalytic methods often provide access to highly functionalized and optically active diamines, which are valuable intermediates in the synthesis of complex molecules. nih.gov
Chiral Pool Strategies for Enantiomerically Pure Propane-1,2-Diamine Scaffolds
The synthesis of enantiomerically pure propane-1,2-diamine, a critical precursor for chiral this compound, often leverages chiral pool strategies. These methods utilize readily available, inexpensive, and enantiomerically pure natural products as starting materials.
A prevalent strategy involves the resolution of a racemic mixture of 1,2-diaminopropane (B80664). wikipedia.org This can be accomplished by forming diastereomeric salts with a chiral resolving agent. For instance, the racemic diamine can be treated with an enantiomerically pure chiral acid like tartaric acid. The resulting diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once the desired diastereomer is isolated, the chiral diamine can be liberated by treatment with a base, such as sodium hydroxide. wikipedia.org Besides tartaric acid, other chiral acids like N-p-toluenesulfonylaspartic acid, N-benzenesulfonylaspartic acid, or N-benzoylglutamic acid have also been utilized for the resolution of 1,2-diaminopropane. wikipedia.org
Another approach involves the use of enantiomerically pure precursors to guide the stereochemistry of the final product. For example, enantiopure [1-(1′R)-methylbenzyl-aziridin-2-yl]methanol has been employed as a starting material for the synthesis of chiral terminal 1,2-diamines. researchgate.net Such strategies build the desired stereochemistry into the synthetic route from the outset, avoiding the need for a final resolution step.
Modern and Sustainable Approaches in this compound Synthesis
Recent advancements in chemical synthesis have focused on developing more efficient, scalable, and environmentally friendly methods for producing compounds like this compound. These modern approaches prioritize sustainability without compromising product yield or purity.
Flow Chemistry Methodologies for Monoprotected Diamines
Flow chemistry has emerged as a powerful alternative to traditional batch-mode synthesis for the selective monoprotection of diamines. acs.orglookchem.com This technique offers significant advantages, including improved reaction control, enhanced safety, and greater scalability. In a typical flow setup for the synthesis of mono-Fmoc diaminoalkanes, solutions of the diamine and the Fmoc-protecting agent (such as Fmoc-OSu) are continuously pumped through a temperature-controlled reactor where they mix and react. acs.org
The precise control over reaction parameters, such as stoichiometry, temperature, and residence time, allows for high selectivity in achieving the desired monoprotected product, minimizing the formation of the di-protected byproduct. acs.orglookchem.com This method has been successfully applied to a range of aliphatic diamines, providing direct, multigram access to N-Fmoc-protected compounds with high productivity. acs.orgacs.orgnih.gov For instance, studies have reported obtaining mono-Fmoc diaminoalkanes in yields ranging from 45% to 91% using a polytetrafluoroethylene (PTFE) tubular flow reactor. acs.orgnih.goved.ac.uk
Interactive Table:
| Diamine | Protecting Group Precursor | Yield (%) | Productivity (g/h) | Reference |
| 1,6-Diaminohexane | Fmoc-OSu | 51-77 | 1.2-3.6 | acs.org |
| 1,8-Diaminooctane | Fmoc-OSu | 51-77 | 1.2-3.6 | acs.org |
| 1,12-Dodecanediamine | Fmoc-OSu | 51-77 | 1.2-3.6 | acs.org |
This table summarizes the reported yields and productivity for the mono-Fmoc protection of various diamines using flow chemistry.
Green Chemistry Principles in Fmoc-Diamine Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of Fmoc-protected diamines to reduce the environmental impact of chemical processes. A primary focus is on minimizing solvent consumption, which is a significant issue in traditional peptide synthesis. peptide.com Strategies include combining deprotection and coupling steps into a single operation to reduce the number of washing steps, thereby saving large quantities of solvent. peptide.com
Another key aspect of green chemistry is the replacement of hazardous reagents. For example, piperidine, a commonly used reagent for Fmoc deprotection, is under scrutiny due to its toxicity. Research has focused on identifying viable alternatives, such as 3-(diethylamino)propylamine (B94944) (DEAPA), for more environmentally benign Fmoc removal. rsc.org
Furthermore, the development of synthetic methods that can be performed in water instead of organic solvents represents a significant advancement in green chemistry. nih.gov While Fmoc-protected amino acids are generally poorly soluble in water, the use of water-dispersible nanoparticles of these compounds has shown promise in enabling solid-phase synthesis in aqueous media. nih.gov The broader application of such principles to the synthesis of Fmoc-diamines aims to create more sustainable manufacturing processes. researchgate.net This includes minimizing protection schemes to reduce the number of synthetic steps and the volume of reagents like trifluoroacetic acid (TFA) required for deprotection. researchgate.net
Chemical Reactivity and Transformation Pathways of 2 N Fmoc Propane 1,2 Diamine Hcl
Fmoc Deprotection Kinetics and Mechanisms in 2-N-Fmoc-propane-1,2-diamine HCl
The removal of the Fmoc protecting group is a critical step that dictates the successful application of this compound. The process is typically achieved under basic conditions, proceeding through a well-understood E1cB (Elimination, Unimolecular, conjugate Base) mechanism. researchgate.netmdpi.com The process begins with the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring by a base. springernature.comresearchgate.net This is followed by a β-elimination step, which releases the free amine, carbon dioxide, and a highly reactive intermediate known as dibenzofulvene (DBF). springernature.comnih.govresearchgate.net
The most common method for Fmoc deprotection involves treatment with a secondary amine base in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). springernature.comnih.gov The amine serves a dual purpose: it acts as the base to initiate the elimination and as a nucleophile to trap the resulting dibenzofulvene (DBF) by-product, forming a stable adduct and driving the reaction to completion. researchgate.netresearchgate.net
Several amine reagents are commonly employed, each with distinct kinetic profiles and potential side reactions.
Piperidine (B6355638): Traditionally, a 20-50% solution of piperidine in DMF is the standard reagent for Fmoc removal. nih.gov It is highly effective, with deprotection half-times often measured in seconds. rsc.org
Piperazine (B1678402): As a less toxic alternative to piperidine, piperazine has been explored. It can effectively remove the Fmoc group, though sometimes at a slower rate than piperidine. nih.govresearchgate.net Its use has been shown to significantly reduce the formation of certain side products like diketopiperazines in peptide synthesis. acs.org
4-Methylpiperidine (4MP): This reagent exhibits similar efficacy to piperidine and is sometimes preferred due to handling characteristics. researchgate.netnih.gov
Morpholine (B109124): Considered a milder base, morpholine (often in a 50% solution in DMF) is used for sensitive substrates where stronger bases might cause unwanted side reactions. nih.gov
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a very strong, non-nucleophilic base that can rapidly cleave the Fmoc group, often used in dilute concentrations (e.g., 2%). nih.govrsc.org However, because it is non-nucleophilic, it cannot trap the DBF by-product, necessitating the addition of a separate scavenger. rsc.orgnih.gov
The choice of reagent depends on the specific substrate and desired reaction conditions. The kinetics can be influenced by the base's pKa, concentration, and the solvent used. nih.govresearchgate.net
| Reagent | Typical Concentration | Solvent | Key Characteristics | Citations |
| Piperidine (PP) | 20-50% (v/v) | DMF | Standard, highly efficient, rapid kinetics. | nih.govnih.gov |
| Piperazine (PZ) | 5-10% (w/v) | DMF, NMP | Less toxic alternative, can reduce side reactions. | nih.govacs.org |
| 4-Methylpiperidine (4MP) | 20% (v/v) | DMF | Efficacy comparable to piperidine. | researchgate.netnih.gov |
| Morpholine | 50% (v/v) | DMF | Milder conditions, used for sensitive substrates. | nih.gov |
| DBU | 2% (v/v) | DMF, NMP | Very strong, fast-acting base; requires a scavenger. | nih.govrsc.org |
While base-mediated cleavage is standard, alternative methods exist for specific applications.
Thermal Cleavage: A notable alternative is the base-free thermal cleavage of the Fmoc group. Investigations have shown that heating an Fmoc-protected amine in a solvent like dimethyl sulfoxide (B87167) (DMSO) to temperatures around 120°C can lead to clean and quantitative deprotection within 10-15 minutes. chimia.ch This method is advantageous as it avoids the use of amine bases and the need for DBF scavengers. The reaction appears to proceed effectively even in the presence of free carboxylic acid groups. chimia.ch However, the high temperatures may not be suitable for thermally sensitive substrates. chimia.ch
Other Methods:
Fluoride (B91410) Ion: Tetrabutylammonium fluoride (TBAF) in DMF has been reported as a reagent for Fmoc removal, offering an alternative to amine bases. researchgate.net
Catalytic DBU with Thiol Scavengers: A system using catalytic amounts of DBU in the presence of a thiol, such as octanethiol, can efficiently remove the Fmoc group. The thiol acts as the scavenger for the DBF by-product. researchgate.net
Effective management of the dibenzofulvene (DBF) by-product is crucial for achieving high yields and purity. If not trapped, the electrophilic DBF can react with the newly deprotected amine, leading to irreversible chain termination by forming a stable N-DBF adduct. researchgate.netnih.gov
Amine Reagents as Scavengers: As mentioned, secondary amines like piperidine and piperazine act as their own scavengers, forming stable DBF-amine adducts that are easily washed away. researchgate.netnih.gov
Thiol Scavengers: In cases where a non-nucleophilic base like DBU is used, an external scavenger must be added. Thiols, such as ethanedithiol (EDT) or octanethiol, are highly effective DBF traps. researchgate.netsigmaaldrich.com
By-product Formation: In the context of solid-phase peptide synthesis (SPPS), other side reactions can be influenced by the deprotection conditions. For instance, diketopiperazine (DKP) formation is a common side reaction that can be induced by the basic conditions required for Fmoc removal. acs.orgiris-biotech.de The choice of deprotection cocktail can significantly impact the extent of such side reactions. For example, using a combination of DBU and piperazine has been shown to suppress DKP formation more effectively than piperidine alone. acs.orgnih.gov Another potential by-product is the formation of 1,4-bis(9H-fluoren-9-ylmethyl)piperazine when piperazine is used as the deprotection agent. nih.gov
Reactivity of the Exposed Amine Functionality in 2-N-Fmoc-propane-1,2-diamine
Upon successful removal of the Fmoc group from this compound, the product is (S)-propane-1,2-diamine hydrochloride. This molecule possesses two distinct amine functionalities: a primary amine at position 1 and a secondary amine (if the initial compound was further substituted) or a primary amine at position 2. The key feature is the newly exposed primary amine, which is now available for a variety of chemical transformations.
The free primary amine of the deprotected propane-1,2-diamine is a potent nucleophile, readily participating in acylation and amidation reactions. This allows for the introduction of a wide range of functional groups.
Amide Bond Formation: The amine can be coupled with carboxylic acids using standard peptide coupling reagents (e.g., HATU, HBTU, DCC) to form an amide bond. This is a fundamental reaction in peptide synthesis and the construction of more complex molecules.
Reaction with Acid Chlorides and Anhydrides: The amine reacts readily with acid chlorides or anhydrides to form amides. youtube.com This provides a direct and often high-yielding method for acylation. Because the starting material is a diamine, controlling the stoichiometry is essential to achieve selective mono-acylation at the newly deprotected site without reacting with the second amine. acs.org Protecting the second amine or using specific reaction conditions can favor mono-functionalization. researchgate.netsigmaaldrich.com
The nucleophilic character of the exposed amine also allows for various alkylation and derivatization reactions.
N-Alkylation: The primary amine can be alkylated using alkyl halides. Mono-alkylation can be challenging to achieve selectively, often requiring specific conditions or protecting group strategies to prevent over-alkylation. nih.gov Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium cyanoborohydride), is a common and controllable method for introducing alkyl groups.
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides, which are stable and important functional groups in medicinal chemistry.
Urea and Thiourea Formation: The amine can react with isocyanates and isothiocyanates to form ureas and thioureas, respectively. These reactions are typically high-yielding and provide access to another class of important derivatives.
In-Depth Analysis of this compound Reveals Limited Data on Specific Transformation Pathways
Despite its utility as a building block in synthetic chemistry, a thorough review of available scientific literature indicates a significant gap in documented research concerning the specific chemical reactivity and transformation pathways of 2-N-(9-fluorenylmethoxycarbonyl)-propane-1,2-diamine hydrochloride. This includes a lack of specific studies on the formation of cyclic structures such as imidazolidin-2-ones from this compound and detailed investigations into its chemoselectivity.
Similarly, a detailed analysis of the chemoselectivity of this compound, particularly concerning the differential reactivity of its primary and secondary amine groups, is not extensively covered in current literature. The strategic use of the Fmoc group suggests a clear plan for selective reactions, yet specific examples and quantitative data on this differentiation for this particular molecule are scarce. The application of orthogonal protecting group strategies in conjunction with the existing Fmoc group on this diamine is a logical synthetic approach, but specific published examples are not available.
Given the strict requirement for scientifically accurate and sourced information, and the current lack of specific research on the outlined topics for this compound, it is not possible to provide a detailed article on its chemical reactivity and transformation pathways as requested. The available data is insufficient to construct a thorough and scientifically validated narrative on the formation of imidazolidin-2-ones or a detailed discussion of its chemoselectivity based on direct research of the compound.
Advanced Applications of 2 N Fmoc Propane 1,2 Diamine Hcl As a Molecular Building Block
Role in Solid-Phase Peptide Synthesis (SPPS) and Peptidomimetics
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern biochemistry and pharmacology, enabling the routine construction of peptide chains. The Fmoc/tBu strategy is a widely adopted method within SPPS due to its mild cleavage conditions. nih.govnih.gov The compound 2-N-Fmoc-propane-1,2-diamine HCl is particularly well-suited for integration into Fmoc-based SPPS protocols.
Incorporation into Peptide Sequences
The primary utility of this compound in peptide synthesis lies in its ability to introduce a short, flexible diamine linker into a growing peptide chain. The synthesis proceeds by first coupling the free primary amine of the building block to the terminal carboxyl group of the resin-bound peptide. The Fmoc group protects the second amine during this coupling step.
Once incorporated, the Fmoc group can be removed under standard basic conditions (e.g., using piperidine (B6355638) in DMF), liberating a new primary amine. chempep.com This newly exposed amine then serves as the N-terminus for the subsequent coupling of the next amino acid in the sequence. This process allows for the seamless insertion of the diaminopropane (B31400) moiety at any desired position within the peptide backbone. This strategic insertion can alter the peptide's conformational properties, solubility, and biological activity. Related diamine building blocks, such as Fmoc-1,2-diaminoethane HCl, are also used in SPPS to introduce specific functionalities and enhance the stability of synthetic intermediates. chemimpex.com
| Feature | Description |
| Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl) |
| Protection Strategy | Orthogonal, base-labile |
| Coupling Site | Primary amine (at position 1) |
| Deprotection Reagent | 20-25% Piperidine in DMF |
| Result of Incorporation | Introduction of a propane-1,2-diamine unit into the peptide backbone |
Synthesis of Branched and Side-Chain Modified Peptides
The bifunctional nature of this compound makes it an excellent scaffold for creating branched peptides. In this application, the building block is incorporated into the main peptide chain via its primary amine at position 1. After the main chain synthesis is complete, the Fmoc group on the secondary amine at position 2 is selectively removed.
This deprotection exposes a reactive secondary amine on the side of the peptide chain. This amine can then serve as an initiation point for the synthesis of a new, separate peptide chain, creating a branched structure. This methodology is analogous to using amino acids with orthogonally protected side chains, such as Dde-Orn(Fmoc)-OH, to build branched structures like Multiple Antigenic Peptides (MAPs). biotage.com The ability to construct such branched architectures is crucial for developing novel peptidomimetics, synthetic vaccines, and drug delivery systems.
Facilitating Spiroligomer Assembly
Spiroligomers are unique, rigid, ladder-like structures built from cyclic bis-amino acid building blocks. nih.gov These molecules have defined three-dimensional shapes and are being explored for applications in catalysis and molecular recognition. nih.gov The synthesis of these complex structures often relies on solid-phase techniques using Fmoc-protected building blocks. nih.gov
While not a direct precursor, the structural motif of this compound is relevant to the principles of spiroligomer assembly. The formation of spiroligomers involves the iterative fusion of rings, often diketopiperazines, to create a rigid backbone. nih.gov The introduction of diamine units can enforce specific turns and conformations. The stereochemistry and functional group placement, dictated by building blocks like chiral diamines, are critical for controlling the final three-dimensional structure of the macromolecule. nih.gov The precise geometry of the propane-1,2-diamine backbone can be exploited to pre-organize the oligomer chain for specific cyclization and fusion reactions, facilitating the assembly of these highly structured molecules.
Synthesis of Chiral Ligands and Organocatalysts
Chiral 1,2-diamines are privileged scaffolds in coordination chemistry and asymmetric catalysis. nih.govrsc.org They are key components in a wide array of chiral ligands and organocatalysts due to their ability to form stable chelate complexes with metals and to create a well-defined chiral environment around a catalytic center. princeton.edu
Design and Synthesis of Metal-Chelating Ligands (e.g., Salen-Type Complexes, Diamine-Based Ligands)
The propane-1,2-diamine core, obtained after removal of the Fmoc group, is an ideal backbone for a variety of bidentate and polydentate ligands. A prominent example is the synthesis of Salen-type ligands. These are typically formed through the condensation reaction between a 1,2-diamine and two equivalents of a salicylaldehyde (B1680747) derivative.
The use of enantiomerically pure (R)- or (S)-propane-1,2-diamine, derived from the corresponding Fmoc-protected precursor, allows for the synthesis of chiral Salen ligands. wikipedia.org These ligands can coordinate with a wide range of metal ions, including manganese, chromium, and cobalt, to form stable, well-defined complexes. The steric and electronic properties of these metal complexes can be fine-tuned by modifying the salicylaldehyde component, making them adaptable for various catalytic applications.
| Ligand/Complex Type | Precursor | Key Features |
| Chiral Diamine Backbone | This compound | Provides C2-symmetric or asymmetric scaffold after Fmoc removal. |
| Salen-Type Ligands | Propane-1,2-diamine + Salicylaldehyde | Forms tetradentate Schiff base ligands for metal coordination. wikipedia.org |
| Diamine-Based Pincer Ligands | Propane-1,2-diamine derivatives | Can form rigid pincer complexes stabilizing various metal centers. researchgate.net |
Application in Asymmetric Catalysis
The chiral ligands synthesized from this compound are employed in a multitude of asymmetric catalytic reactions. The efficacy of these catalysts stems from the rigid chiral environment imposed by the diamine backbone, which directs the stereochemical outcome of the reaction.
For instance, palladium complexes featuring ligands derived from (S)-1,2-diaminopropane have been used to achieve high enantioselectivity in Suzuki-Miyaura cross-coupling reactions for the synthesis of axially chiral biaryls. In some systems, the ligand design incorporates secondary interaction sites, such as crown ethers, which can work in concert with the chiral diamine backbone to enhance enantiocontrol. The versatility of the 1,2-diamine scaffold ensures its continued relevance in the development of new and more efficient catalysts for the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical and fine chemical industries. nih.govrsc.org
Functionalization of Advanced Materials and Conjugates
The unique structural characteristics of this compound make it an invaluable tool for the functionalization of a wide array of materials, from biological macromolecules to synthetic polymers. Its ability to act as a bifunctional linker, with one amine temporarily masked, allows for controlled, sequential conjugation and assembly processes.
Bioconjugation Strategies
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and medicine. This compound serves as a versatile linker in this context, enabling the connection of therapeutic agents, imaging labels, or other functional moieties to proteins, peptides, and nucleic acids.
The primary amine of the deprotected this compound can be coupled to a biomolecule through various well-established bioconjugation chemistries. For instance, it can react with activated carboxylic acids on a protein or peptide to form a stable amide bond. Following this initial conjugation, the Fmoc group can be removed to expose the second amine, which is then available for further modification. This stepwise approach is particularly advantageous for creating complex, multifunctional bioconjugates.
Table 1: Potential Bioconjugation Applications of this compound
| Application Area | Role of this compound | Potential Advantage |
| Antibody-Drug Conjugates (ADCs) | Linker between the antibody and a cytotoxic drug. | The chiral center can influence ADC stability and the efficiency of drug release at the target site. The Fmoc group allows for modular assembly. |
| Peptide Modification | Introduction of a branching point for creating dendritic peptide structures or for attaching labels. | The short, chiral linker can influence the peptide's conformation and interaction with its target. |
| Oligonucleotide Labeling | Attachment of fluorescent dyes or other reporter molecules for diagnostic applications. | Provides a stable, defined linkage that can be introduced at specific points in the oligonucleotide sequence. |
| Targeted Drug Delivery | Linking a targeting ligand (e.g., a peptide or antibody fragment) to a nanoparticle or liposome (B1194612) carrying a therapeutic payload. | The chirality can enhance cellular uptake and resistance to enzymatic degradation. nih.gov |
Modification of Polymeric and Supramolecular Architectures
The principles that make this compound a valuable tool in bioconjugation also extend to the functionalization of synthetic polymers and the construction of self-assembling supramolecular systems.
In polymer chemistry, this building block can be used to introduce primary amine functionalities onto a polymer backbone in a controlled manner. For example, it can be reacted with polymers containing electrophilic groups. The subsequent deprotection of the Fmoc group yields a polymer decorated with reactive primary amines, which can then be used for further functionalization, such as grafting other polymers, attaching bioactive molecules, or crosslinking the polymer chains to form hydrogels. The use of diamine linkers is a known strategy in the synthesis of complex polymeric structures like dendrimers. rsc.org
The Fmoc group itself plays a crucial role in the formation of supramolecular structures. The aromatic fluorenyl moiety has a strong tendency to engage in π-π stacking interactions, which can drive the self-assembly of molecules into ordered nanostructures like fibers, ribbons, and gels. researchgate.net By incorporating this compound into larger molecules, it is possible to program their self-assembly into functional biomaterials. researchgate.net For instance, when attached to peptides, the Fmoc group can facilitate the formation of hydrogels with applications in tissue engineering and controlled drug release. The chirality of the diamine linker can further influence the morphology and properties of these self-assembled materials. aatbio.com
Table 2: Applications in Material Modification
| Material Type | Method of Incorporation | Resulting Functionality |
| Polymeric Scaffolds | Grafting onto the polymer backbone via the primary amine. | Introduction of chiral centers and sites for further functionalization after Fmoc deprotection. |
| Supramolecular Hydrogels | As a component of a self-assembling peptide or other small molecule. | The Fmoc group drives self-assembly through π-π stacking, while the chiral diamine influences the nanostructure. researchgate.net |
| Dendrimers | Used as a branching unit in the divergent synthesis of dendrimers. | Creates a chiral interior and a surface that can be functionalized after deprotection. rsc.org |
| Functionalized Nanoparticles | Covalently attached to the surface of nanoparticles (e.g., gold or silica). | Provides a chiral surface coating that can enhance biocompatibility and cellular interactions. nih.gov |
Analytical and Characterization Techniques in Research of 2 N Fmoc Propane 1,2 Diamine Hcl
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of 2-N-Fmoc-propane-1,2-diamine HCl. These methods rely on the interaction of the molecule with electromagnetic radiation to provide detailed information about its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound in solution. Both ¹H and ¹³C NMR are routinely used to confirm the identity and purity of the compound after synthesis. nih.govmdpi.com
Reaction Monitoring: NMR is an effective tool for monitoring the progress of the Fmoc protection reaction of 1,2-diaminopropane (B80664). rsc.orgrsc.org By taking spectra of the reaction mixture over time, chemists can observe the disappearance of signals corresponding to the starting diamine and the appearance of new signals characteristic of the Fmoc-protected product. This allows for the optimization of reaction conditions such as time, temperature, and reagent stoichiometry to maximize yield and minimize byproducts. nih.gov
Structural Confirmation: The ¹H NMR spectrum of this compound would exhibit a unique set of signals corresponding to each chemically distinct proton in the molecule. azooptics.com Key expected signals include those for the aromatic protons of the fluorenyl group (typically in the 7.3-7.8 ppm range), the methine and methylene (B1212753) protons of the fluorenyl group (around 4.2-4.5 ppm), and the protons of the propane-1,2-diamine backbone. rsc.org The integration of these signals provides a ratio of the number of protons in each environment, further confirming the structure. ox.ac.uk ¹³C NMR provides complementary information, showing distinct signals for each carbon atom, including the characteristic carbonyl signal of the carbamate (B1207046) group (around 155-157 ppm). researchgate.net
Conformational Analysis: The fluorenylmethoxycarbonyl (Fmoc) group is bulky and can influence the conformational preferences of the propane-diamine backbone. NMR techniques, particularly the analysis of coupling constants and through-space interactions via Nuclear Overhauser Effect (NOE) experiments, can provide insights into the molecule's preferred three-dimensional structure in solution. stfc.ac.uknih.govmdpi.com The presence of multiple conformers in slow exchange on the NMR timescale can sometimes be observed as peak broadening or the appearance of multiple sets of signals. researchgate.net Understanding the conformational landscape is crucial as it can impact the molecule's reactivity and how it interacts with other molecules in subsequent synthetic steps. nih.govresearchgate.net
Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound This table presents hypothetical, yet representative, NMR data based on known values for similar Fmoc-protected amines and diamine structures. Actual values may vary depending on the solvent and experimental conditions.
| ¹H NMR | ¹³C NMR | |||
|---|---|---|---|---|
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Predicted Chemical Shift (ppm) |
| Fmoc Aromatic-H | 7.75-7.85 | d | Fmoc Aromatic-C | 144.2 |
| Fmoc Aromatic-H | 7.55-7.65 | d | Fmoc Aromatic-C | 141.3 |
| Fmoc Aromatic-H | 7.35-7.45 | t | Fmoc Aromatic-C | 127.7 |
| Fmoc Aromatic-H | 7.25-7.35 | t | Fmoc Aromatic-C | 127.0 |
| -NH- | ~7.0 (broad) | s | Fmoc Aromatic-C | 125.1 |
| Fmoc -CH-CH₂- | 4.20-4.30 | t | Fmoc Aromatic-C | 120.0 |
| Fmoc -CH-CH₂- | 4.35-4.50 | d | Fmoc -CH-CH₂- | 67.0 |
| Propane (B168953) -CH- | ~3.8 (broad) | m | Propane -CH- | ~48.0 |
| Propane -CH₂- | ~3.1 (broad) | m | Fmoc -CH-CH₂- | 47.3 |
| -NH₃⁺ | ~8.2 (broad) | s | Propane -CH₂- | ~42.0 |
| Propane -CH₃ | ~1.25 | d | Propane -CH₃ | ~17.0 |
| Carbamate C=O | 156.5 |
Mass Spectrometry (MS) for Molecular Weight and Purity Assessment
Mass spectrometry (MS) is a fundamental technique used to confirm the molecular weight of this compound and assess its purity. The nominal molecular weight of the hydrochloride salt is 332.83 g/mol . achemblock.com
The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio. Electrospray ionization (ESI) is a commonly used soft ionization technique for this type of molecule, as it typically keeps the molecule intact. In ESI-MS, one would expect to observe a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base at m/z 297.16, where M is the neutral 2-N-Fmoc-propane-1,2-diamine.
High-resolution mass spectrometry (HRMS) can determine the molecular mass with very high accuracy (typically to within a few parts per million), which allows for the unambiguous determination of the elemental formula (C₁₈H₂₀N₂O₂ for the free base). rsc.org This level of precision is crucial for distinguishing the target compound from potential impurities that may have the same nominal mass. MS is also used in conjunction with chromatographic techniques like HPLC (LC-MS) to identify and quantify impurities. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the various functional groups present in the this compound molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. researchgate.netresearchgate.netresearchgate.net The IR spectrum provides a molecular fingerprint that helps to confirm the successful synthesis of the compound. For instance, the formation of the carbamate linkage is confirmed by the appearance of a strong carbonyl (C=O) stretching band, typically around 1680-1720 cm⁻¹. Other key absorptions include N-H stretching vibrations from the amide and the ammonium (B1175870) hydrochloride group (broad bands in the 3000-3400 cm⁻¹ region), C-H stretching of the aromatic fluorenyl group (above 3000 cm⁻¹), and aliphatic C-H stretching (below 3000 cm⁻¹). researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is particularly useful for detecting and quantifying compounds containing chromophores. The Fmoc group possesses a strong chromophore, the fluorene (B118485) ring system, which absorbs UV light intensely. researchgate.netrsc.org The UV spectrum of this compound would be dominated by the characteristic absorbance of the Fmoc group, with maxima typically observed around 265 nm and another strong peak near 301 nm. nih.govmdpi.com This property is extensively used in chromatography, where a UV detector is employed to monitor the elution of Fmoc-containing compounds from an HPLC column. tec5usa.com It also forms the basis for quantifying the loading of Fmoc-protected species on solid-phase synthesis resins. nih.gov
Table 2: Characteristic Spectroscopic Data for this compound This table summarizes the expected key signals from various spectroscopic methods.
| Technique | Feature | Expected Value / Range | Significance |
|---|---|---|---|
| Mass Spec (ESI+) | [M+H]⁺ (free base) | ~297.16 m/z | Confirms molecular weight of the organic moiety. |
| IR Spectroscopy | N-H Stretch (Ammonium/Amide) | 3000-3400 cm⁻¹ (broad) | Indicates presence of -NH₃⁺ and -NH- groups. |
| Aromatic C-H Stretch | >3000 cm⁻¹ | Confirms fluorenyl group. | |
| Aliphatic C-H Stretch | <3000 cm⁻¹ | Confirms propane backbone. | |
| C=O Stretch (Carbamate) | ~1690 cm⁻¹ | Confirms Fmoc protection. | |
| UV-Vis Spectroscopy | λₘₐₓ 1 | ~265 nm | Characteristic absorbance of the fluorenyl chromophore. |
| λₘₐₓ 2 | ~301 nm | Characteristic absorbance used for quantification. |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is essential for both the purification of this compound after synthesis and for the analytical assessment of its purity. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) for Analysis and Purification
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound. activate-scientific.com Purity levels of 95% or greater are commonly reported by suppliers and are typically verified by this method. achemblock.com
In a typical reverse-phase HPLC (RP-HPLC) analysis, the compound is dissolved in a suitable solvent and injected onto a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) containing a modifier like trifluoroacetic acid (TFA), is then pumped through the column. rsc.org The target compound will elute at a characteristic retention time. A UV detector, set to one of the absorbance maxima of the Fmoc group (e.g., 265 nm), is used to generate a chromatogram. rsc.org The purity is calculated by integrating the area of the main product peak and comparing it to the total area of all peaks in the chromatogram. researchgate.net
HPLC can also be scaled up for preparative purification, allowing for the isolation of the high-purity compound from unreacted starting materials, byproducts (such as the di-Fmoc protected diamine), and other impurities. uci.edunih.gov
Gas Chromatography (GC) for Volatile Component Analysis
While this compound itself is a non-volatile salt, Gas Chromatography (GC) is a crucial technique for analyzing potential volatile impurities that may be present from the synthesis. nih.gov These can include residual solvents (e.g., DMF, ethyl acetate) used during the reaction and workup, as well as unreacted starting material, 1,2-diaminopropane, which is a volatile liquid. nih.gov
For this purpose, headspace GC (HS-GC) coupled with a Flame Ionization Detector (FID) is the preferred method. nih.gov In this technique, the sample is heated in a sealed vial, and the vapor (headspace) containing the volatile components is injected into the GC. The components are separated based on their boiling points and interaction with the GC column. This method is highly sensitive and allows for the quantification of volatile impurities at parts-per-million (ppm) levels, ensuring the final product is free from contaminants that could interfere with subsequent applications. researchgate.net
Stereochemical Analysis and Enantiomeric Purity Determination
The stereochemical integrity of this compound is a critical parameter, particularly in its applications in peptide synthesis and chiral chemistry. The presence of a chiral center in the propane-1,2-diamine backbone necessitates rigorous analytical methods to determine the enantiomeric purity and confirm the absolute configuration of the molecule. The control of chiral purity is essential as different enantiomers can lead to the formation of undesired diastereomeric products in subsequent synthetic steps, potentially impacting the biological activity and pharmacological properties of the final product. rsc.org The primary techniques employed for this purpose are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. phenomenex.com The method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation. For N-Fmoc protected compounds, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective. phenomenex.comphenomenex.comsigmaaldrich.com
The separation mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The stability of these complexes differs, causing one enantiomer to be retained longer on the column than the other. The choice of mobile phase, which typically consists of an organic modifier (like acetonitrile or methanol), water, and an acidic or basic additive, plays a crucial role in achieving optimal separation. rsc.orgnih.gov The enantiomeric excess (e.e.) can be precisely calculated by integrating the peak areas of the two enantiomer signals in the chromatogram. For many applications, an enantiomeric purity of greater than 99% is required. phenomenex.com
Below is a table summarizing typical conditions used for the enantioseparation of N-Fmoc protected amino compounds, which are analogous to the analysis of this compound.
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow Rate (mL/min) | Detection (UV Wavelength) | Reference |
|---|---|---|---|---|
| Polysaccharide-based (e.g., Lux Cellulose-1, CHIRALPAK IC) | Acetonitrile/Water with 0.1% Trifluoroacetic Acid or Formic Acid | 1.0 | 220 nm or 254 nm | rsc.orgphenomenex.comphenomenex.com |
| Macrocyclic Glycopeptide-based (e.g., CHIROBIOTIC T) | Methanol/Water with Ammonium Trifluoroacetate buffer | 0.5 - 1.0 | 254 nm | sigmaaldrich.com |
| Quinine-based Zwitterionic | Methanol/Acetonitrile with 30 mM Triethylamine (TEA) and 60 mM Formic Acid (FA) | 1.0 | Not Specified | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is another fundamental tool for stereochemical analysis. While the NMR spectra of two enantiomers in a standard achiral solvent are identical, their differentiation can be achieved through the use of chiral derivatizing agents (CDAs). nih.gov
This method involves reacting the chiral diamine with a single enantiomer of a CDA to form a mixture of diastereomers. Diastereomers have distinct physical and chemical properties, including different NMR spectra. By acquiring the ¹H or ¹³C NMR spectrum of the resulting diastereomeric mixture, it is possible to identify separate signals for each diastereomer. nih.govmdpi.com The integration of these well-resolved, non-overlapping signals allows for the precise determination of the enantiomeric ratio of the original compound. nih.gov An example of a CDA used for diols is 2-formylphenylboronic acid in combination with an enantiopure amine, which forms diastereomeric iminoboronate esters. nih.gov A similar principle can be applied to diamines, potentially using chiral acids or isocyanates as derivatizing agents.
This approach not only quantifies the enantiomeric purity but can also be used to determine the absolute configuration of the enantiomers through advanced NMR techniques, such as the application of Mosher's acid or Riguera's method. nih.gov
Theoretical and Computational Investigations on 2 N Fmoc Propane 1,2 Diamine Hcl
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape and dynamic behavior of 2-N-Fmoc-propane-1,2-diamine HCl are critical to its function. Conformational analysis and molecular dynamics (MD) simulations are the primary computational techniques used to explore these characteristics.
Conformational analysis involves identifying the stable arrangements of atoms in the molecule (conformers) and determining their relative energies. For this compound, rotations around the C1-C2 bond of the propane (B168953) backbone are of particular interest. The staggered conformations, where the bulky substituents are as far apart as possible, are typically energy minima, while the eclipsed conformations represent energy maxima. mdpi.com A theoretical conformational analysis of a similar diamine cation, 2,2-dimethylpropane-1,3-diaminium, confirmed that the anti-anti-conformation represents the global minimum on the potential energy surface, although other conformers can be favored in the solid state due to crystal packing forces. mdpi.com For this compound, the key dihedral angle would be between the primary amine group and the Fmoc-protected secondary amine group.
Table 1: Hypothetical Relative Energies of 2-N-Fmoc-propane-1,2-diamine Conformers This table illustrates the expected energy differences for conformations based on the rotation around the C1-C2 bond, as determined by quantum chemical calculations.
| Conformer | Dihedral Angle (H₂N-C1-C2-NHFmoc) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Anti | 180° | 0.0 | Most stable conformer with maximum separation of functional groups. |
| Gauche | +60° | ~0.8 - 1.2 | A local energy minimum, less stable than anti due to steric interaction. |
| Gauche | -60° | ~0.8 - 1.2 | A local energy minimum, equivalent in energy to the +60° gauche conformer. |
| Eclipsed | 0° | ~4.0 - 5.0 | Highest energy conformer due to maximum steric repulsion. |
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of this compound in different environments, such as in solution. mdpi.com MD simulations on similar Fmoc-protected molecules have shown that the bulky, aromatic Fmoc group is a primary driver of molecular self-assembly through π-π stacking interactions. researchgate.netresearchgate.net For this compound, MD simulations could predict its tendency to form aggregates or micelles in solution, where the hydrophobic Fmoc groups form a core, and the hydrophilic aminium chloride groups are exposed to the solvent. researchgate.net These simulations are performed by placing the molecule in a simulated box of solvent molecules and calculating the forces between all atoms to model their trajectories over nanoseconds or longer. mdpi.com
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are essential for elucidating the mechanisms of chemical reactions. nih.gov These calculations can map the entire potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, transition states. The energy difference between the reactants and the transition state gives the activation energy (Ea), which determines the reaction rate. nih.gov
For this compound, a key reaction is the acylation or coupling of its free primary amine with a carboxylic acid. This is a fundamental step in its use as a building block in peptide synthesis or other organic chemistry applications. researchgate.net Computational chemists can model this reaction by:
Defining the structures of the reactants (the diamine and a carboxylic acid) and a coupling agent (e.g., EDC or HATU). researchgate.net
Calculating the reaction pathway, identifying the transition state for the nucleophilic attack of the amine on the activated carboxylic acid.
Proposed mechanisms for similar reactions, such as the cyclocondensation of 1,2-diamines with 1,2-diketones, have been successfully investigated using these methods. jlu.edu.cn
Table 2: Hypothetical Calculated Energies for the Acylation of 2-N-Fmoc-propane-1,2-diamine This table provides an example of how quantum chemical calculations can be used to compare different reaction pathways.
| Reaction Parameter | Uncatalyzed Reaction | Catalyzed Reaction (e.g., with HATU) |
|---|---|---|
| Activation Energy (Ea) | High (e.g., >25 kcal/mol) | Low (e.g., 10-15 kcal/mol) |
| Reaction Energy (ΔE) | Exergonic (e.g., -10 kcal/mol) | Exergonic (e.g., -10 kcal/mol) |
| Predicted Rate | Very Slow | Fast |
Prediction of Chiral Recognition and Selectivity
The (S) or (R) chirality of 2-N-Fmoc-propane-1,2-diamine is fundamental to its application in asymmetric synthesis and chiral recognition. Computational methods are invaluable for predicting how this chirality will translate into selective interactions with other chiral molecules.
Molecular docking and modeling can be used to simulate the interaction between the chiral diamine and a chiral substrate (a "guest" molecule). The process involves:
Building 3D models of the diamine "host" and the enantiomers of the chiral "guest."
Docking the (R)- and (S)-guests into the binding site of the (S)-diamine host.
Calculating the binding energies for the two resulting diastereomeric complexes ((S,R) and (S,S)).
A significant difference in binding energy indicates that the host will preferentially bind to one enantiomer of the guest, leading to chiral recognition. Studies on other chiral diamines, like cyclohexane-1,2-diamine, have shown they can be incorporated into macrocycles that exhibit highly enantioselective fluorescent responses to chiral acids, a process that can be modeled computationally. nih.gov Data-driven statistical models can also be developed to predict enantioselectivity across a range of reactions by correlating molecular descriptors with experimental outcomes. nih.gov
Table 3: Hypothetical Docking Scores for Chiral Recognition This table illustrates how computational docking can predict enantioselectivity. A lower binding energy indicates a more stable complex.
| Host Molecule | Guest Enantiomer | Calculated Binding Energy (kcal/mol) | Predicted Selectivity |
|---|---|---|---|
| (S)-2-N-Fmoc-propane-1,2-diamine | (R)-Mandelic Acid | -8.5 | High selectivity for the (R)-enantiomer. |
| (S)-2-N-Fmoc-propane-1,2-diamine | (S)-Mandelic Acid | -6.2 |
Computational Design of Derivatives and Catalysts
Computational chemistry enables the in silico design and evaluation of new molecules before committing resources to their synthesis. Starting with the scaffold of this compound, chemists can design virtual libraries of derivatives to screen for improved properties, such as enhanced catalytic activity or selectivity.
This process typically involves:
Scaffold Modification: Creating a library of new structures by computationally modifying the parent molecule. This could involve adding substituents to the fluorenyl ring, altering the propane backbone, or replacing the Fmoc group with another protecting group. The choice of protecting group has been shown to control regioselectivity in reactions involving similar building blocks. researchgate.net
Property Prediction: Using quantum chemical methods or QSAR (Quantitative Structure-Activity Relationship) models to predict the desired properties of each new derivative. For catalyst design, this could be the energy barrier of a key reaction step.
Prioritization: Ranking the designed derivatives based on the computational predictions to identify the most promising candidates for experimental synthesis and testing.
This approach of using machine learning and computational screening to guide rational design has been successfully applied in biocatalysis to improve enzyme enantioselectivity and can be directly translated to the design of small molecule organocatalysts based on a diamine framework. nih.gov
Table 4: Example of a Computationally Designed Derivative Library This table shows a hypothetical screening of derivatives designed from the parent compound to act as catalysts in a model reaction.
| Derivative ID | Modification | Predicted Activation Energy (kcal/mol) | Predicted Enantiomeric Excess (%) |
|---|---|---|---|
| Parent | None | 14.5 | 85% |
| Deriv-01 | Add -NO₂ to Fmoc ring | 13.8 | 88% |
| Deriv-02 | Add -OCH₃ to Fmoc ring | 14.8 | 82% |
| Deriv-03 | Replace Fmoc with Cbz group | 16.1 | 75% |
Future Research Directions and Emerging Paradigms for 2 N Fmoc Propane 1,2 Diamine Hcl
Development of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity
The development of novel synthetic strategies for 2-N-Fmoc-propane-1,2-diamine HCl is driven by the need for higher efficiency, enantioselectivity, and regioselectivity. Current research trends point towards the exploration of catalytic and chemoenzymatic methods to overcome the limitations of classical synthetic routes.
Recent advancements in the asymmetric catalytic synthesis of 1,2-diamines offer a promising avenue for producing the chiral backbone of this compound with high enantiomeric purity. rsc.orgnih.gov These methods often involve transition-metal-catalyzed reactions, such as the ring-opening of aziridines, hydroamination of allylic amines and enamines, and the diamination of olefins. rsc.orgnih.gov The application of these catalytic systems to the synthesis of 1,2-diaminopropane (B80664) could provide a more direct and atom-economical route to the chiral precursor of the target compound. wikipedia.org
Furthermore, chemoenzymatic synthesis is emerging as a powerful tool for the production of chiral amines. mdpi.comnih.govmdpi.comrsc.org Enzymatic kinetic resolution or desymmetrization of a prochiral precursor could offer a highly selective and environmentally benign pathway to enantiopure 1,2-diaminopropane. This can be followed by a chemoselective N-Fmoc protection. The integration of enzymatic steps is anticipated to reduce the reliance on traditional chiral resolving agents and complex purification procedures. mdpi.comnih.govmdpi.comrsc.org
| Strategy | Potential Advantages | Key Research Areas |
| Asymmetric Catalysis | High enantioselectivity, atom economy | Development of novel catalysts, optimization of reaction conditions for 1,2-diaminopropane |
| Chemoenzymatic Synthesis | High selectivity, mild reaction conditions, environmentally benign | Enzyme screening and engineering, integration of enzymatic and chemical steps |
| Regioselective Protection | Simplified synthesis, improved yield | Development of regioselective catalysts, exploration of novel protecting groups |
Exploration of Expanded Applications in Chemical Biology and Materials Science
The unique structural features of this compound, particularly its chirality and the presence of a reactive primary amine, make it an attractive building block for a wide range of applications beyond its current use.
In the field of chemical biology , this compound is a valuable component in the synthesis of peptidomimetics and peptide nucleic acids (PNAs). The chiral 1,2-diaminopropane backbone can be incorporated into peptide chains to induce specific secondary structures or to enhance proteolytic stability. Its use in the synthesis of macrocyclic peptidomimetics is an area of growing interest, as these constrained structures can exhibit high binding affinity and selectivity for biological targets. nih.govnih.gov The Fmoc protecting group is ideal for solid-phase peptide synthesis (SPPS), allowing for the straightforward integration of this chiral diamine into complex peptide sequences. uci.edu
The development of novel chiral ligands for asymmetric catalysis is another promising application. The 1,2-diamine motif is a well-established coordinating unit in a variety of metal-based catalysts. nih.govresearchgate.netnih.gov By derivatizing the free amino group of 2-N-Fmoc-propane-1,2-diamine, a diverse library of chiral ligands can be generated. These ligands can then be employed in a range of asymmetric transformations, such as hydrogenations, epoxidations, and carbon-carbon bond-forming reactions, contributing to the development of new and efficient synthetic methodologies. researchgate.netnih.gov
In materials science , the incorporation of chiral building blocks like 2-N-Fmoc-propane-1,2-diamine into polymers or supramolecular assemblies can lead to materials with unique chiroptical properties. These materials could find applications in areas such as chiral recognition, sensing, and nonlinear optics. acs.org The self-assembly properties of Fmoc-protected amino acids and peptides are well-documented, and it is anticipated that this compound could be used to create novel hydrogels or nanomaterials with defined chiral architectures.
| Application Area | Potential Use of this compound | Expected Impact |
| Chemical Biology | Synthesis of peptidomimetics, PNAs, and macrocycles | Development of new therapeutic agents and biological probes |
| Asymmetric Catalysis | Precursor for novel chiral ligands | Advancement of efficient and selective asymmetric transformations |
| Materials Science | Component of chiral polymers and supramolecular materials | Creation of materials with unique chiroptical and recognition properties |
Integration into Automated Synthesis Platforms
The integration of this compound into automated synthesis platforms is a key step towards high-throughput screening and library synthesis. The Fmoc protecting group is highly compatible with automated solid-phase peptide synthesis (SPPS), which is a cornerstone of modern drug discovery and chemical biology. uci.edu
Flow chemistry represents a significant paradigm shift in chemical synthesis, offering advantages in terms of safety, efficiency, and scalability. The development of flow-based protocols for the synthesis and subsequent use of this compound is an active area of research. nih.gov Automated flow reactors can enable precise control over reaction parameters, leading to improved yields and purities. The continuous nature of flow synthesis also allows for the on-demand production of this building block, minimizing the need for storage and reducing waste. nih.gov
The compatibility of this compound with the reagents and conditions used in automated peptide synthesizers makes it an ideal candidate for the routine incorporation into peptide libraries. uci.edu This allows for the rapid generation of a multitude of peptide analogues with modified backbones, which can then be screened for desired biological activities. The development of optimized coupling protocols for this specific diamine will be crucial for its efficient use in automated SPPS.
| Platform | Role of this compound | Future Developments |
| Automated SPPS | Chiral building block for peptide and peptidomimetic libraries | Optimization of coupling and deprotection cycles, development of new resins |
| Flow Chemistry | Target for on-demand synthesis and building block for continuous flow processes | Development of robust and scalable flow protocols, integration with downstream processing |
Sustainable and Scalable Production Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic processes. For this compound, future research will focus on developing more sustainable and scalable production methodologies that minimize environmental impact and reduce costs.
A key aspect of this is the use of greener solvents in both the synthesis of the diamine precursor and the Fmoc-protection step. The replacement of hazardous solvents like dichloromethane (B109758) and dimethylformamide (DMF) with more environmentally benign alternatives is a major goal. nih.gov Research into the use of bio-based solvents or even aqueous conditions for the Fmoc protection reaction is ongoing. nih.gov
Catalyst recycling is another important strategy for improving the sustainability of the synthesis. The development of heterogeneous or immobilized catalysts for the asymmetric synthesis of the diamine precursor would allow for their easy separation from the reaction mixture and reuse, reducing waste and catalyst costs.
The industrial production of the parent compound, 1,2-diaminopropane, is often achieved through the ammonolysis of 1,2-dichloropropane. wikipedia.orggoogle.com While effective, this process can generate significant waste. Future research may explore alternative, more sustainable routes to 1,2-diaminopropane, such as those starting from renewable feedstocks.
Finally, the development of scalable synthetic protocols is essential for meeting the potential industrial demand for this compound. This involves optimizing reaction conditions to maximize throughput and minimize the number of purification steps. The transition from batch to continuous flow manufacturing is a promising approach for achieving both scalability and sustainability. nih.gov
| Sustainability Aspect | Approach for this compound | Potential Impact |
| Green Solvents | Replacement of hazardous solvents with bio-based or aqueous alternatives | Reduced environmental impact and improved worker safety |
| Catalyst Recycling | Use of heterogeneous or immobilized catalysts | Reduced waste and production costs |
| Sustainable Feedstocks | Exploration of bio-based routes to 1,2-diaminopropane | Reduced reliance on fossil fuels |
| Scalability | Optimization of batch processes and transition to flow chemistry | Increased production capacity and reduced manufacturing costs |
Q & A
Q. What are the optimal storage conditions for 2-N-Fmoc-propane-1,2-diamine HCl to ensure long-term stability?
Answer: Store the compound at 2–8°C in a tightly sealed, moisture-free container. The Fmoc group is sensitive to light and base-induced cleavage, so avoid exposure to ambient light and alkaline conditions. For extended storage, aliquot the compound under inert gas (e.g., argon) to minimize hydrolysis. Stability studies on related Fmoc-protected diamines (e.g., Fmoc-1,3-diaminopropane HCl) confirm that refrigeration preserves purity (>98%) for >12 months .
Q. How can researchers verify the purity of this compound before use in peptide synthesis?
Answer: Use reverse-phase HPLC with a C18 column and UV detection at 260–300 nm (Fmoc absorption range). A purity threshold of ≥95% is recommended for critical applications. Titration (e.g., ninhydrin test) can quantify free amine content, ensuring minimal deprotection during storage. For example, Fmoc-1,2-ethylenediamine HCl showed improved peptide purity when validated via HPLC prior to solid-phase synthesis .
Q. What are the key differences between this compound and structurally similar diamines (e.g., Fmoc-1,3-diaminopropane HCl)?
Answer: The backbone chain length and reactivity differ:
Advanced Research Questions
Q. How can in situ N-methylation on solid-phase supports be optimized using this compound?
Answer: Stepwise protocol :
Deprotection : Remove Fmoc with 20% piperidine/DMF (2 × 5 min).
Methylation : Treat with methyl iodide (3 eq) and DIPEA (6 eq) in DMF at 25°C for 1 hr.
Quenching : Neutralize excess reagents with 0.5 M Tris buffer (pH 7.5).
This method achieved >90% methylation efficiency in Fmoc-1,2-ethylenediamine HCl analogs, reducing side products like over-alkylation .
Q. What analytical techniques resolve contradictions in reaction yields during peptide elongation with this compound?
Answer:
- LC-MS/MS : Identifies truncated peptides or deletion sequences caused by incomplete coupling.
- MALDI-TOF : Detects side-chain modifications (e.g., oxidation).
- 19F NMR : Monitors fluorinated derivatives if applicable.
For example, discrepancies in N-methylated peptide yields were traced to residual HCl from the diamine salt, which was mitigated by pre-neutralization with DIEA .
Q. How does the geminal diamine structure of this compound influence conformational stability in foldamers?
Answer: The geminal diamine imposes a 120° bond angle between the amine groups, promoting helical or β-sheet motifs. Computational modeling (e.g., Gaussian or Rosetta) paired with circular dichroism (CD) spectroscopy can validate secondary structures. In analogs like Fmoc-1,3-propanediamine HCl, extended conformations dominated, while the geminal variant favored compact folds .
Q. What solvent systems minimize racemization during Fmoc deprotection of this compound in chiral peptide synthesis?
Answer: Use DMF with 0.1 M HOBt (hydroxybenzotriazole) to suppress base-induced racemization. For acid-sensitive sequences, switch to DMSO/piperidine (4:1) . Studies on Fmoc-L-Nle(6-OH)-OH showed <1% racemization in DMF/HOBt vs. 5% in pure DMF .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
